4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid
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Overview
Description
4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both phenethylamino and m-tolylamino groups attached to a butanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butanoic Acid Backbone: The synthesis begins with the preparation of the butanoic acid backbone through a series of reactions, such as aldol condensation and subsequent reduction.
Introduction of Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution reactions, where a suitable phenethylamine derivative reacts with an intermediate compound.
Introduction of m-Tolylamino Group: Similarly, the m-tolylamino group is introduced through nucleophilic substitution reactions using an appropriate m-toluidine derivative.
Oxidation to Form the Oxo Group: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 4-position of the butanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with other desired groups.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Condensation: Acid or base catalysts are typically used to facilitate condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The phenethylamino and m-tolylamino groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-(phenethylamino)-4-(p-tolylamino)butanoic acid: Similar structure but with a p-tolylamino group instead of an m-tolylamino group.
4-Oxo-2-(phenethylamino)-4-(o-tolylamino)butanoic acid: Similar structure but with an o-tolylamino group instead of an m-tolylamino group.
4-Oxo-2-(phenethylamino)-4-(phenylamino)butanoic acid: Similar structure but with a phenylamino group instead of an m-tolylamino group.
Uniqueness
The uniqueness of 4-Oxo-2-(phenethylamino)-4-(m-tolylamino)butanoic acid lies in the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-6-5-9-16(12-14)21-18(22)13-17(19(23)24)20-11-10-15-7-3-2-4-8-15/h2-9,12,17,20H,10-11,13H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZETDVOZXMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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